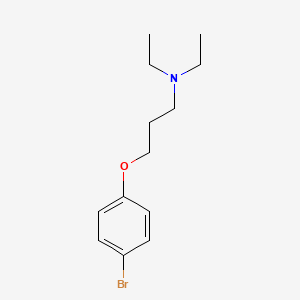

3-(4-bromophenoxy)-N,N-diethylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

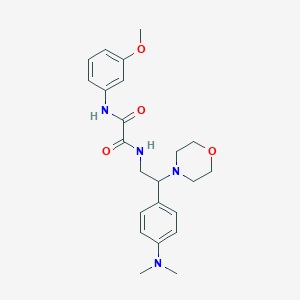

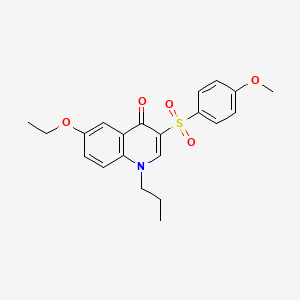

The compound “3-(4-bromophenoxy)-N,N-diethylpropan-1-amine” is an amine derivative of a brominated phenol. The “3-(4-bromophenoxy)” part suggests a bromine atom on the 4th carbon of a phenol ring, and this phenol is connected to a 3-carbon chain (propane) with an amine group at the end of the chain. The amine group is further substituted with two ethyl groups .

Molecular Structure Analysis

The molecular structure of this compound would include a phenol ring with a bromine atom, an ether linkage, a 3-carbon chain, and a tertiary amine group with two ethyl groups .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom might be replaced in a nucleophilic aromatic substitution reaction. The amine group could act as a base or nucleophile, and might be acylated or alkylated .Scientific Research Applications

Complexing with Nickel(II) and Hydrophobic Amines

Research has investigated the complexing behaviors of nickel(II) with hydrophobic amines, including those similar to the chemical structure of interest. These studies highlight the potential of such compounds in forming stable complexes useful for various industrial and environmental applications, indicating a broader utility in chemical synthesis and material science (Kuliev, Mamedova, & Efendiyeva, 2021).

Synthesis and Reactivity

Another study focuses on the synthesis of alkyl derivatives through reactions with secondary amines, showcasing the versatility of bromophenol compounds in chemical synthesis. Such research underscores the potential for creating diverse chemical entities for further applications in material science, catalysis, and organic chemistry (Pevzner, 2003).

Proton-Coupled Electron Transfer

The oxidation mechanisms of compounds containing hydroxyl and amino groups have been explored, particularly focusing on proton-coupled electron transfer. This research is crucial for understanding the chemical behavior of similar compounds under oxidative conditions, with implications for environmental chemistry and the development of novel catalysts (Rhile & Mayer, 2004).

Graphene-Based (Photo)Catalysts for Reduction of Nitro Compounds

Graphene-based catalysts have been applied in the reduction of nitro compounds to amines, indicating a significant application area for similar bromophenol derivatives in catalysis and environmental remediation. Such studies point towards the development of efficient, environmentally friendly catalysts for industrial processes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Plant Growth Retardant Activity

Research into quaternary salts of ammonia derived from cinnamic acids and similar compounds has explored their utility as plant growth retardants. This illustrates the agricultural applications of such chemicals, offering insights into their role in managing crop growth and development (Sharma & Jagdeo, 2004).

Mechanism of Action

properties

IUPAC Name |

3-(4-bromophenoxy)-N,N-diethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO/c1-3-15(4-2)10-5-11-16-13-8-6-12(14)7-9-13/h6-9H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQAEACYTGYCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Fluorophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2582087.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2582089.png)

![3-methyl-N-(6-{4-[(4-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2582102.png)

![methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2582105.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2582106.png)